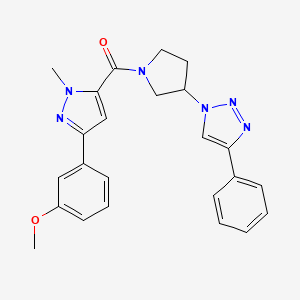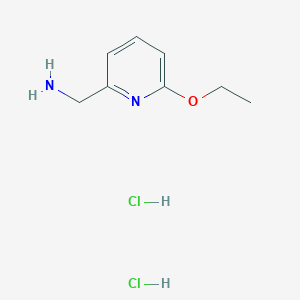![molecular formula C54H72N6Ru+2 B2530135 Tris[4,4'-di-tert-butyl-(2,2')-bipyridine]ruthenium(II) dihexafluorophosphate CAS No. 75777-87-6](/img/structure/B2530135.png)
Tris[4,4'-di-tert-butyl-(2,2')-bipyridine]ruthenium(II) dihexafluorophosphate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tris[4,4’-di-tert-butyl-(2,2’)-bipyridine]ruthenium(II) dihexafluorophosphate: is a coordination complex with the chemical formula C54H72F6N6P2Ru . This compound is known for its unique photophysical properties and is widely used in various scientific research applications, particularly in the field of photochemistry and photophysics .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Tris[4,4’-di-tert-butyl-(2,2’)-bipyridine]ruthenium(II) dihexafluorophosphate typically involves the reaction of ruthenium(III) chloride with 4,4’-di-tert-butyl-2,2’-bipyridine in the presence of a suitable solvent such as ethanol or acetonitrile . The reaction is usually carried out under reflux conditions for several hours. The resulting complex is then purified by recrystallization or chromatography .
Industrial Production Methods: While specific industrial production methods are not widely documented, the synthesis generally follows similar principles as laboratory-scale preparation, with adjustments for larger scale production. This may include the use of larger reactors, automated systems for reagent addition, and more efficient purification techniques .
Análisis De Reacciones Químicas
Types of Reactions: Tris[4,4’-di-tert-butyl-(2,2’)-bipyridine]ruthenium(II) dihexafluorophosphate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form the corresponding ruthenium(III) complex.
Reduction: It can be reduced back to the ruthenium(II) state.
Substitution: Ligand substitution reactions can occur, where the bipyridine ligands are replaced by other ligands.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include and .
Reduction: Reducing agents such as or are often used.
Major Products:
Oxidation: Formation of the ruthenium(III) complex.
Reduction: Reformation of the ruthenium(II) complex.
Substitution: Formation of new ruthenium complexes with different ligands.
Aplicaciones Científicas De Investigación
Chemistry:
Photocatalysis: The compound is widely used as a photocatalyst in various organic transformations, including oxidative phosphonylations and aerobic oxidations .
Light-Emitting Devices: It is used in the development of light-emitting electrochemical cells and organic light-emitting diodes (OLEDs).
Biology and Medicine:
Photodynamic Therapy:
Industry:
Mecanismo De Acción
The mechanism by which Tris[4,4’-di-tert-butyl-(2,2’)-bipyridine]ruthenium(II) dihexafluorophosphate exerts its effects is primarily based on its photophysical properties. Upon light absorption, the compound undergoes photoexcitation , leading to the formation of an excited state. This excited state can participate in various photochemical reactions, including energy transfer and electron transfer processes . The molecular targets and pathways involved depend on the specific application, such as the generation of reactive oxygen species in photodynamic therapy .
Comparación Con Compuestos Similares
Tris(2,2’-bipyridine)ruthenium(II) chloride: A similar ruthenium complex with 2,2’-bipyridine ligands instead of 4,4’-di-tert-butyl-2,2’-bipyridine.
Tris(4,4’-dimethyl-2,2’-bipyridine)ruthenium(II) chloride: Another ruthenium complex with 4,4’-dimethyl-2,2’-bipyridine ligands.
Uniqueness: Tris[4,4’-di-tert-butyl-(2,2’)-bipyridine]ruthenium(II) dihexafluorophosphate is unique due to the presence of the tert-butyl groups on the bipyridine ligands, which enhance its photostability and solubility in organic solvents. These properties make it particularly suitable for applications in photocatalysis and light-emitting devices .
Propiedades
Número CAS |
75777-87-6 |
|---|---|
Fórmula molecular |
C54H72N6Ru+2 |
Peso molecular |
906.3 g/mol |
Nombre IUPAC |
4-tert-butyl-2-(4-tert-butylpyridin-2-yl)pyridine;ruthenium(2+) |
InChI |
InChI=1S/3C18H24N2.Ru/c3*1-17(2,3)13-7-9-19-15(11-13)16-12-14(8-10-20-16)18(4,5)6;/h3*7-12H,1-6H3;/q;;;+2 |
Clave InChI |
UMSXWKWVIHXTEF-UHFFFAOYSA-N |
SMILES |
CC(C)(C)C1=CC(=NC=C1)C2=NC=CC(=C2)C(C)(C)C.CC(C)(C)C1=CC(=NC=C1)C2=NC=CC(=C2)C(C)(C)C.CC(C)(C)C1=CC(=NC=C1)C2=NC=CC(=C2)C(C)(C)C.F[P-](F)(F)(F)(F)F.F[P-](F)(F)(F)(F)F.[Ru+2] |
SMILES canónico |
CC(C)(C)C1=CC(=NC=C1)C2=NC=CC(=C2)C(C)(C)C.CC(C)(C)C1=CC(=NC=C1)C2=NC=CC(=C2)C(C)(C)C.CC(C)(C)C1=CC(=NC=C1)C2=NC=CC(=C2)C(C)(C)C.[Ru+2] |
Solubilidad |
not available |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


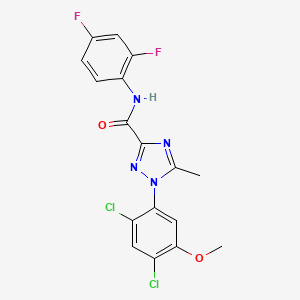

![N-[2-Methoxy-2-(5-methylthiophen-2-YL)ethyl]-4-(trifluoromethoxy)benzamide](/img/structure/B2530055.png)
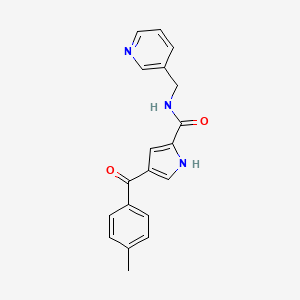
![(E)-3-([1,2,4]triazolo[3,4-a]phthalazin-3-yl)prop-2-enoic acid](/img/structure/B2530058.png)

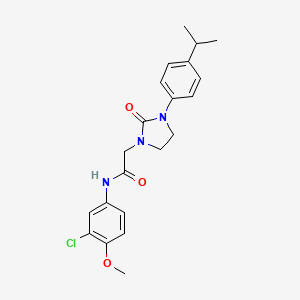
![N'-benzyl-N-[2-(naphthalen-1-yl)-2-(pyrrolidin-1-yl)ethyl]ethanediamide](/img/structure/B2530064.png)

![3-tert-butyl-4-methyl-1-[2-(1H-pyrazol-1-yl)ethyl]-4,5-dihydro-1H-1,2,4-triazol-5-one](/img/structure/B2530068.png)
![6-Bromo-3-cyclobutyl-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B2530069.png)

